4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one
Description
4-[(Z)-Hydroxyiminomethyl]-1-methylquinolin-2-one is a quinolinone derivative characterized by a hydroxyiminomethyl group at position 4 and a methyl group at position 1 of the quinoline core. Quinolinones are widely studied for their antimicrobial, antitumor, and anti-inflammatory activities, with substituent patterns playing a critical role in modulating these effects .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10N2O2/c1-13-10-5-3-2-4-9(10)8(7-12-15)6-11(13)14/h2-7,15H,1H3/b12-7- |
InChI Key |
DRKPVNLRMQAERW-GHXNOFRVSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=CC1=O)/C=N\O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylquinolin-2-one with hydroxylamine hydrochloride under basic conditions to introduce the hydroxyiminomethyl group. The reaction typically proceeds as follows:
Starting Material: 4-methylquinolin-2-one
Reagent: Hydroxylamine hydrochloride
Conditions: Basic conditions, often using sodium hydroxide or potassium carbonate
Solvent: Aqueous or alcoholic medium
Temperature: Room temperature to moderate heating
The reaction yields 4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Aminoquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds and interact with active sites of enzymes or receptors. The quinoline backbone provides a planar structure that can intercalate with DNA or interact with other biomolecules. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Quinolinone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
